molecular formula C16H22N2O2 B1375612 ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate CAS No. 847955-97-9

ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate

Cat. No. B1375612
M. Wt: 274.36 g/mol
InChI Key: SEXUEEFAAHZGSX-UHFFFAOYSA-N
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Description

The compound “ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate” is a derivative of adamantane, which is a type of diamondoid and a cage-like structure composed of three cyclohexane rings . Adamantane derivatives have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate” were not found, there are general methods for synthesizing adamantane derivatives. For instance, one method involves the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .


Molecular Structure Analysis

The molecular structure of adamantane derivatives can be complex due to the cage-like structure of adamantane. The structure of a related compound, “ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate”, has been determined using crystallographic methods .


Chemical Reactions Analysis

Adamantane derivatives can participate in various chemical reactions. For example, a study on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into their noncovalent interactions based on crystallographic and QTAIM analysis .

Scientific Research Applications

Synthesis and Antiviral Activity

Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate is a chemical compound that has been explored for its antiviral properties, particularly against the smallpox vaccine virus. A study by Moiseev et al. (2012) synthesized new adamantane derivatives, including this compound, to evaluate their antiviral activity. The study found high anti-smallpox activity for a closely related compound, ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, indicating the potential of adamantane derivatives in antiviral research Moiseev et al., 2012.

Noncovalent Interactions in Adamantane Derivatives

Another study by El-Emam et al. (2020) focused on the noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, including N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine. The research provided insights into the molecular structure and interactions of these compounds using crystallographic analysis and quantum theory. Such understanding is crucial for the design of new compounds with specific properties El-Emam et al., 2020.

Structural and Molecular Modeling Studies

Research on adamantane derivatives also extends to their structural analysis and molecular modeling. For instance, Zhao and Wang (2023) conducted a study on ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, another derivative, to understand its structure and properties through X-ray diffraction and density functional theory (DFT) calculations. Such studies contribute to the broader understanding of the physical and chemical properties of adamantane-containing compounds, which could be applied to ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate Zhao & Wang, 2023.

Applications in Material Science

The research on adamantane derivatives also finds relevance in material science and engineering. For example, the synthesis and characterization of new coordination polymers using adamantane-based ligands, as discussed in the work by Cheng et al. (2017), showcase the versatility of these compounds in creating complex structures with potential applications in catalysis, drug delivery, and more Cheng et al., 2017.

Safety And Hazards

Safety information for a related compound, “5-(adamantan-1-yl)-1H-pyrazol-3-amine”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Adamantane derivatives are a topic of ongoing research due to their potential applications in various fields, including medicinal chemistry . Future research may focus on the synthesis of new adamantane derivatives and the exploration of their properties and potential applications.

properties

IUPAC Name

ethyl 5-(1-adamantyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-20-15(19)13-6-14(18-17-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h6,10-12H,2-5,7-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXUEEFAAHZGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177149
Record name Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate

CAS RN

847955-97-9
Record name Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847955-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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